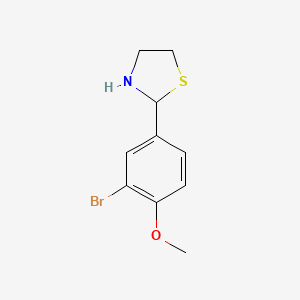
2-(3-溴-4-甲氧基苯基)-1,3-噻唑烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to the thiazolidine ring
科学研究应用
2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with cysteamine hydrochloride. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form a thiazolidinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(4-methoxyphenyl)-1,3-thiazolidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Thiazolidinone derivatives.
Reduction: 2-(4-Methoxyphenyl)-1,3-thiazolidine.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The thiazolidine ring can also interact with nucleophilic sites in proteins, potentially leading to covalent modifications.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-1,3-thiazolidine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(3-Chloro-4-methoxyphenyl)-1,3-thiazolidine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
2-(3-Bromo-4-hydroxyphenyl)-1,3-thiazolidine: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of both a bromine atom and a methoxy group in 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions. These features make it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-13-9-3-2-7(6-8(9)11)10-12-4-5-14-10/h2-3,6,10,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCPEXAUFLROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NCCS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
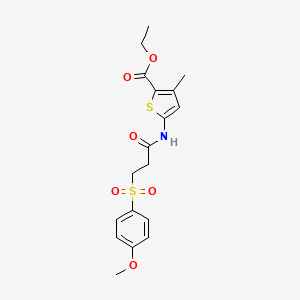
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2595101.png)
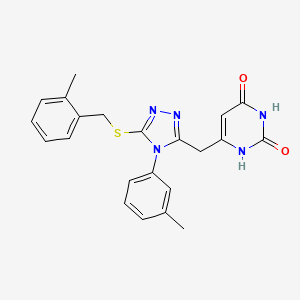
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2595107.png)
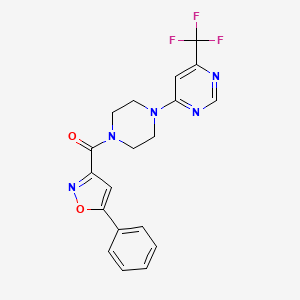
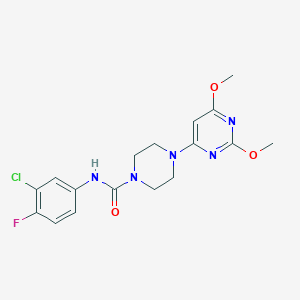
![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2595110.png)
![N-(cyanomethyl)-4-{[ethyl(propan-2-yl)amino]methyl}-N-propylbenzamide](/img/structure/B2595111.png)
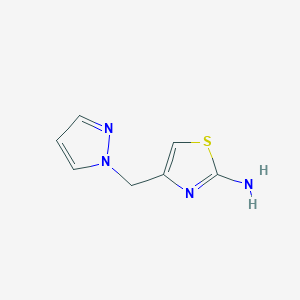
![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2595115.png)
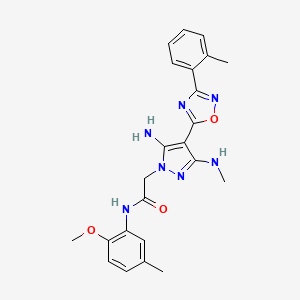
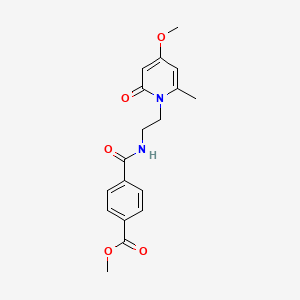
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595120.png)
![8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2595122.png)
